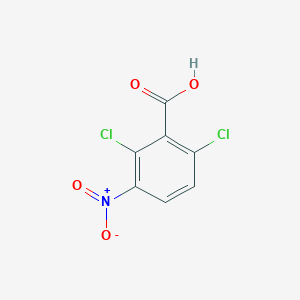

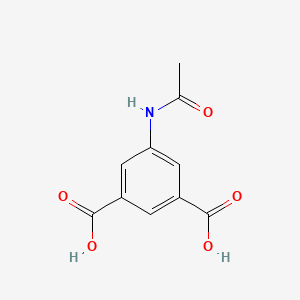

5-Acetamidobenzene-1,3-dicarboxylic acid

Vue d'ensemble

Description

5-Acetamidobenzene-1,3-dicarboxylic acid is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . The benzenedicarboxylic acid comes in three isomers: Phthalic acid (1,2-benzenedicarboxylic acid), Isophthalic acid (1,3-benzenedicarboxylic acid), and Terephthalic acid (1,4-benzenedicarboxylic acid) . All isomers share the molecular weight 166.13 g/mol and the chemical formula C8H6O4 .

Applications De Recherche Scientifique

Food Industry

In the food industry, dicarboxylic acids, including derivatives of 5-Acetamidobenzene-1,3-dicarboxylic acid, are utilized as additives and flavoring agents. They contribute to the bio-based production of chemicals that are used as preservatives and flavor enhancers in various food products .

Textile Industry

Medium-chain dicarboxylic acids (MCDAs), which include 5-Acetamidobenzene-1,3-dicarboxylic acid, are widely used in the textile industry. They serve as building blocks for the synthesis of polyamides and polyester fibers, which are essential for producing a variety of textiles with enhanced durability and strength .

Chemical Industry

5-Acetamidobenzene-1,3-dicarboxylic acid is an important platform chemical in the chemical industry. It’s used in the synthesis of polymers, lubricants, and adhesives. The shift towards bio-based production of such chemicals is driven by the need for more sustainable and environmentally friendly processes .

Liquid Crystal Technology

In the field of liquid crystal technology, MCDAs, including 5-Acetamidobenzene-1,3-dicarboxylic acid, are crucial for the production of materials used in displays. These compounds provide the necessary chemical structure that allows for the controlled alignment of liquid crystals, which is key to the function of LCD screens .

Mécanisme D'action

Target of Action

It’s known that dicarboxylic acids, in general, can interact with various biological targets, including enzymes and receptors

Mode of Action

Dicarboxylic acids are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . The presence of two carboxyl groups in the molecule may enhance its ability to form these interactions .

Biochemical Pathways

Dicarboxylic acids can participate in various biochemical reactions, including hydroxylation reactions, aldol condensation, and esterification

Pharmacokinetics

It’s known that the compound has a molecular weight of 20995, a density of 163±01 g/cm3, a melting point of >300 °C, and a boiling point of 5907±600 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Dicarboxylic acids can influence cellular processes through their interactions with various targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Acetamidobenzene-1,3-dicarboxylic acid. For instance, the compound is stable in air but may decompose under high temperature or high humidity conditions . Additionally, light intensity and relative humidity can affect the concentrations of dicarboxylic acids in the environment .

Propriétés

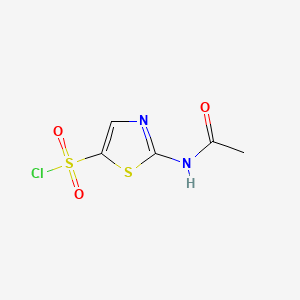

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamidobenzene-1,3-dicarboxylic acid | |

CAS RN |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)